

Application Notes and Protocols for Intracellular Efavirenz-13C6 Quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Efavirenz-13C6

Cat. No.: B15557931

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Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Monitoring the intracellular concentration of Efavirenz is crucial as it is the site of its antiviral activity. Low intracellular drug levels may lead to therapeutic failure, while excessively high concentrations can be associated with adverse effects. The use of a stable isotope-labeled internal standard, such as **Efavirenz-13C6**, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the accurate quantification of intracellular Efavirenz concentrations. This document provides detailed application notes and protocols for the measurement of intracellular Efavirenz using **Efavirenz-13C6** as an internal standard.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis. A known amount of **Efavirenz-13C6**, which is chemically identical to Efavirenz but has a different mass due to the incorporation of six Carbon-13 atoms, is added to the cell lysate.^[1] This internal standard co-elutes with the analyte (Efavirenz) during chromatographic separation and is detected by the mass spectrometer. The ratio of the signal from Efavirenz to that of **Efavirenz-13C6** is used to calculate the concentration of Efavirenz in the sample, correcting for any variations in sample preparation and instrument response.

Core Requirements: Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method validation and intracellular concentration measurements from various studies.

Table 1: LC-MS/MS Method Validation Parameters for Efavirenz Quantification

Parameter	Value	Reference
Linearity Range	1.0 - 2,500 ng/mL	Srivastava et al., 2013[1]
1.9 - 500 ng/mL	Not specified in search results	
Lower Limit of Quantification (LLOQ)	1.0 ng/mL	Srivastava et al., 2013[1]
Intra-day Precision (%CV)	2.41% - 6.42%	Srivastava et al., 2013[1]
Inter-day Precision (%CV)	3.03% - 9.18%	Srivastava et al., 2013[1]
Intra-day Accuracy	100% - 111%	Srivastava et al., 2013[1]
Inter-day Accuracy	95.2% - 108%	Srivastava et al., 2013[1]

Table 2: Intracellular Efavirenz Accumulation in Peripheral Blood Mononuclear Cells (PBMCs)

Parameter	Value	Reference
Mean Intracellular Accumulation Ratio (Unbound Plasma)	1,190	Tsuchiya et al., 2008[2][3]
Mean Intracellular Accumulation Ratio (Medium)	970	Tsuchiya et al., 2008[2]
Median Intracellular Accumulation Ratio (Total Plasma)	1.3	Almond et al. (as cited in Tsuchiya et al., 2008)[4]

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from Tsuchiya et al. (2008) to minimize the loss of intracellular Efavirenz due to its lipophilic nature.^[2]

Materials:

- Anticoagulated whole blood
- Ficoll-Paque Plus solution
- Patient's own plasma
- Silicone oil mixed with 8% n-hexadecane
- Microcentrifuge tubes (1.5 mL)
- "Double tube" system (a smaller tube placed inside a larger one for centrifugation)

Procedure:

- Layer 1 mL of anticoagulated blood onto 800 μ L of Ficoll-Paque Plus solution in a centrifuge tube.
- Centrifuge at 180 x g for 10 minutes. This will band the PBMCs at the plasma-Ficoll interface.
- Carefully collect the PBMC layer and transfer to a new tube.
- Centrifuge the collected PBMCs at 320 x g for 2 minutes.
- Resuspend the PBMC pellet in 100 μ L of the patient's own plasma and centrifuge at 500 x g for 2 minutes.
- To separate PBMCs from the plasma containing extracellular Efavirenz, create a "double tube" system. Layer the washed PBMC suspension on top of the silicone oil mixture in the inner tube.

- Centrifuge to pellet the PBMCs through the silicone oil, effectively removing the plasma.
- Immediately process the PBMC pellet for cell counting and lysis.

Protocol 2: Intracellular Efavirenz Accumulation and Efflux Assay

Materials:

- Isolated PBMCs or cultured cells (e.g., CEM, MT4)
- Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
- Efavirenz stock solution (in a suitable solvent like DMSO or methanol)
- Drug-free medium
- Phosphate-buffered saline (PBS), ice-cold
- Methanol, ice-cold

Procedure for Accumulation:

- Seed a known number of cells (e.g., 1×10^6 cells/well) in a multi-well plate.
- Treat the cells with the desired concentration of Efavirenz (e.g., 1 μ M) in cell culture medium.
- Incubate for a specified time (e.g., 1 hour) at 37°C in a CO₂ incubator.
- After incubation, collect the cells and proceed with the PBMC isolation protocol (Protocol 1) to remove extracellular drug.
- After the final wash, lyse the cell pellet for LC-MS/MS analysis.

Procedure for Efflux:

- Perform the accumulation assay as described above.
- After the incubation with Efavirenz, pellet the cells and rapidly wash once with ice-cold PBS.

- Resuspend the cells in pre-warmed, drug-free medium.
- Incubate at 37°C and collect aliquots of the cell suspension at various time points (e.g., 0, 5, 10, 20 minutes).
- For each time point, immediately process the cells as described in Protocol 1 to separate them from the medium.
- Lyse the cell pellets for LC-MS/MS analysis to determine the remaining intracellular Efavirenz concentration over time.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

Materials:

- Cell pellet (from Protocol 1 or 2)
- **Efavirenz-13C6** internal standard working solution (e.g., 10 ng/mL in methanol)
- Methanol, ice-cold
- Acetonitrile
- Water, LC-MS grade
- Formic acid
- Microcentrifuge

Procedure:

- To the cell pellet, add a known volume of ice-cold methanol containing the **Efavirenz-13C6** internal standard (e.g., 100 µL of 10 ng/mL solution).
- Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant to a clean tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable volume (e.g., 100 μ L) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex to dissolve the residue and centrifuge to pellet any remaining particulates.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

The following parameters are based on the method described by Srivastava et al. (2013).^[1]

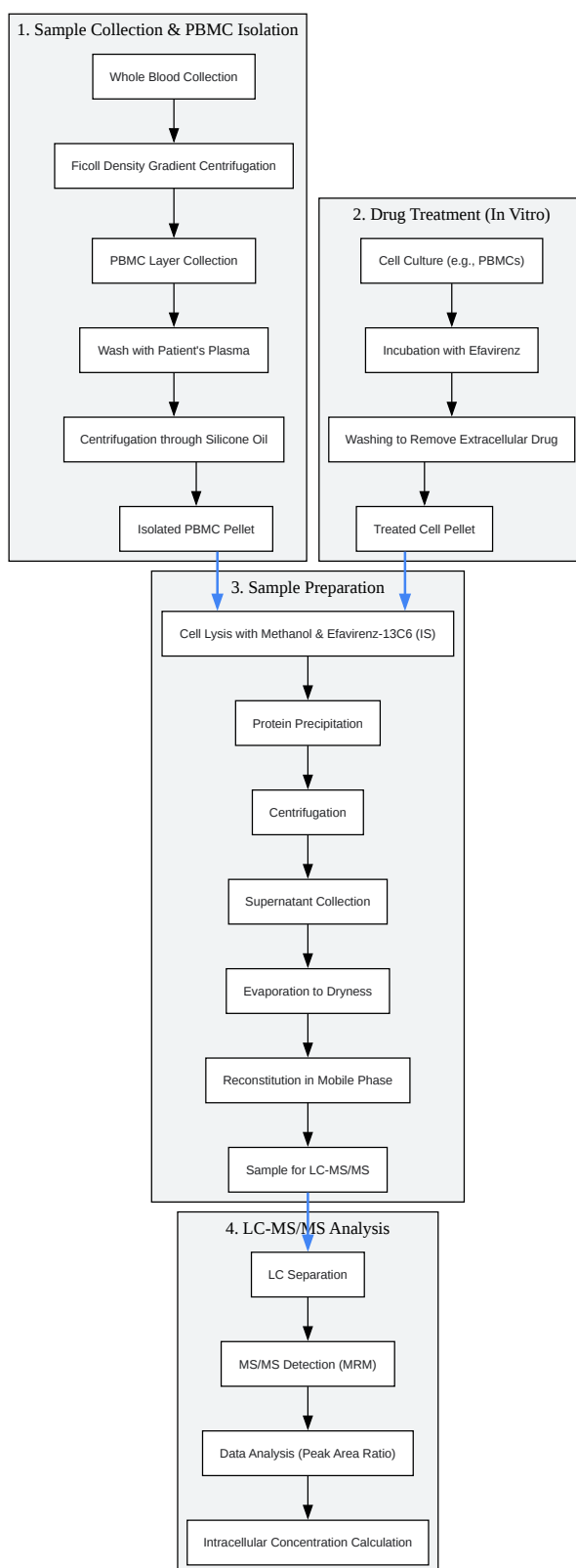
Liquid Chromatography (LC) Parameters:

- Column: Waters Xbridge C18 (50 mm x 2.1 mm, 3.5 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Gradient:
 - 0.0 - 1.5 min: 2% B
 - 1.51 - 3.0 min: 98% B
 - 3.1 - 5.0 min: 2% B
- Injection Volume: 10 μ L
- Column Temperature: 40°C
- Autosampler Temperature: 15°C

Tandem Mass Spectrometry (MS/MS) Parameters:

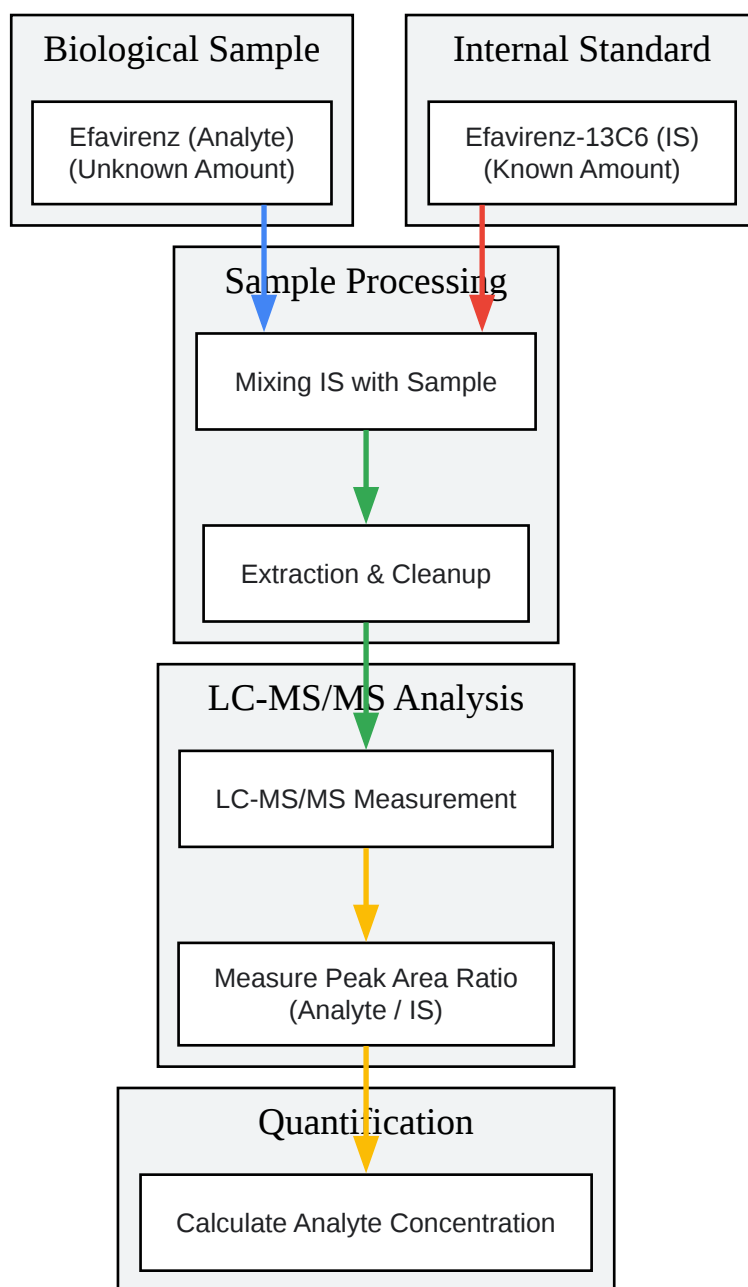
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Efavirenz: m/z 314.2 \rightarrow 243.9
 - **Efavirenz- $^{13}\text{C}_6$** : m/z 320.2 \rightarrow 249.9

Mandatory Visualization



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Caption: Experimental workflow for intracellular Efavirenz measurement.



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Caption: Principle of stable isotope dilution for accurate quantification.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Intracellular Efavirenz-13C6 Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557931#efavirenz-13c6-for-intracellular-drug-concentration-measurement]

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